2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene

Description

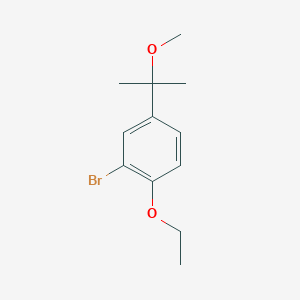

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene is a brominated aromatic ether with a complex substitution pattern. Its structure comprises:

- Position 1: Ethoxy group (–OCH₂CH₃).

- Position 2: Bromine atom (–Br).

- Position 4: A branched substituent, 1-methoxy-1-methyl-ethyl (–C(CH₃)(OCH₃)CH₂–).

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethoxy-4-(2-methoxypropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-5-15-11-7-6-9(8-10(11)13)12(2,3)14-4/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOCQBKBFQUADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the formation of the bromonium ion, which then reacts with the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene.

Oxidation: Oxidation of the ethoxy group could yield 2-bromo-1-hydroxy-4-(1-methoxy-1-methyl-ethyl)benzene.

Reduction: Reduction of the bromine atom would yield 1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene.

Scientific Research Applications

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution reactions. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and functional differences between 2-bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene and related compounds:

Biological Activity

2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene, with the chemical formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has a molecular weight of 273.17 g/mol and is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring. Its structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has indicated various pharmacological properties, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Several studies have investigated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound may act as a potential lead compound for further development in cancer therapy.

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry assays have demonstrated that treatment with this compound leads to increased caspase activity in treated cells, indicating apoptosis is triggered through intrinsic pathways.

Case Studies

A notable study published in a peer-reviewed journal explored the effects of this compound on MCF-7 cells. The study found that:

- Caspase Activation : Treatment resulted in significant activation of caspase-3 and caspase-7, key players in the apoptotic pathway.

- Cell Cycle Arrest : The compound caused G1 phase arrest in MCF-7 cells, leading to reduced cell proliferation.

These findings highlight its potential as an anticancer agent and warrant further investigation into its efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene?

This compound is typically synthesized via sequential alkylation and bromination steps. For example, the ethoxy and methoxy groups can be introduced through nucleophilic substitution using ethyl and methyl halides under basic conditions. Bromination at the ortho position may employ electrophilic aromatic substitution (e.g., using Br₂ with a Lewis acid catalyst like FeBr₃). Alternatively, coupling reactions involving brominated intermediates (e.g., Suzuki-Miyaura reactions) can be used to introduce substituents .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Methoxy and ethoxy groups show distinct singlet peaks (δ 3.2–3.8 ppm).

- X-ray crystallography : Resolves steric effects of the 1-methoxy-1-methyl-ethyl group and bromine placement (e.g., dihedral angles between substituents) .

- GC-MS/HPLC : Validates purity (>95%) and molecular weight .

Q. What are the typical applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators. The bromine atom enables further functionalization via cross-coupling reactions, while the ethoxy and methoxy groups enhance solubility for biological assays .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers away from moisture and light to prevent degradation .

Advanced Research Questions

Q. How does the steric environment of the 1-methoxy-1-methyl-ethyl group influence reaction regioselectivity?

The bulky 1-methoxy-1-methyl-ethyl group creates steric hindrance, directing electrophilic substitution (e.g., bromination) to the less hindered para position. X-ray studies show a dihedral angle of ~14.9° between the methoxy-methyl group and the benzene ring, which reduces accessibility to adjacent positions .

Q. What are the challenges in achieving high purity during synthesis, and how can they be mitigated?

- Byproducts : Competing alkylation or over-bromination can occur. Mitigation: Optimize reaction time and stoichiometry.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity >98% is achievable via HPLC with C18 columns .

Q. How do solvent polarity and temperature affect the stability of this compound in storage?

Q. Are there known discrepancies in reported reaction yields, and what factors contribute to these variations?

Yields range from 60–85% due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.